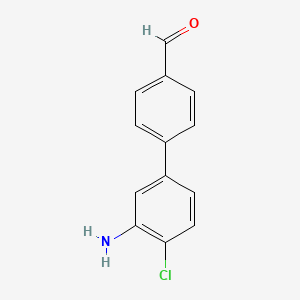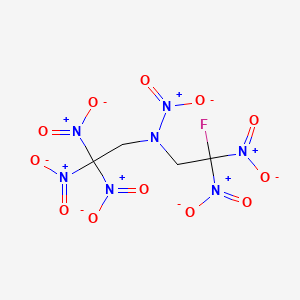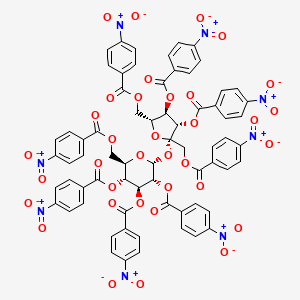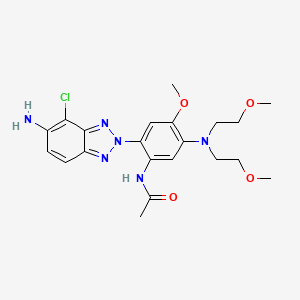
Sodium;2-hydroxybutanedioate;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-hydroxybutanedioate;iron(2+):
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-hydroxybutanedioate;iron(2+) typically involves the reaction of iron(II) salts with sodium 2-hydroxybutanedioate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired coordination compound.
Industrial Production Methods: In an industrial setting, the production of Sodium;2-hydroxybutanedioate;iron(2+) may involve large-scale reactions using similar principles as the laboratory synthesis. The process would include the dissolution of iron(II) salts and sodium 2-hydroxybutanedioate in water, followed by controlled precipitation and purification steps to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;2-hydroxybutanedioate;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Ligand exchange reactions can occur, where the 2-hydroxybutanedioate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the solution.
Major Products Formed:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes with different ligands.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Sodium;2-hydroxybutanedioate;iron(2+) is used as a precursor in the synthesis of other iron-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore the use of Sodium;2-hydroxybutanedioate;iron(2+) in medical applications, such as iron supplementation and treatment of iron deficiency.
Industry: In industrial applications, the compound is used in processes that require iron catalysts or as a source of iron in various formulations.
Mecanismo De Acción
The mechanism of action of Sodium;2-hydroxybutanedioate;iron(2+) involves its ability to donate or accept electrons through its iron center. This redox activity is crucial in its role as a catalyst and in biological systems. The 2-hydroxybutanedioate ligand helps stabilize the iron center and facilitates its interactions with other molecules.
Comparación Con Compuestos Similares
Iron(II) sulfate: Another iron(II) compound used in similar applications.
Sodium ferric gluconate: A compound used in medical applications for iron supplementation.
Iron(III) citrate: An iron(III) compound with similar coordination properties.
Uniqueness: Sodium;2-hydroxybutanedioate;iron(2+) is unique due to the presence of the 2-hydroxybutanedioate ligand, which provides specific stabilization and reactivity properties that are not found in other iron compounds. This makes it particularly useful in applications where controlled redox activity and stability are required.
Propiedades
Número CAS |
12001-62-6 |
|---|---|
Fórmula molecular |
C4H4FeNaO5+ |
Peso molecular |
210.91 g/mol |
Nombre IUPAC |
sodium;2-hydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/C4H6O5.Fe.Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;+2;+1/p-2 |
Clave InChI |
WYAWZJNHJZQJFD-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


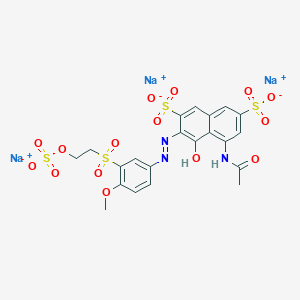
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)


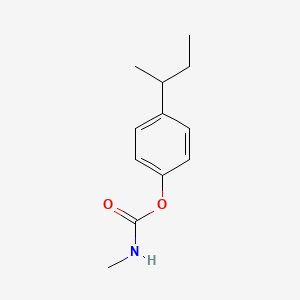
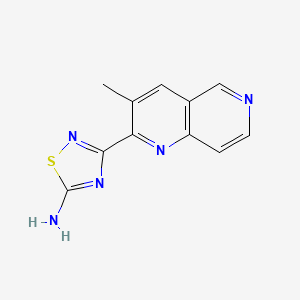

![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
